Chloromethyl dodecanoate

Description

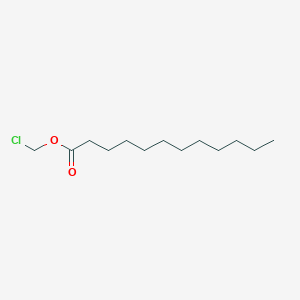

Structure

2D Structure

Properties

IUPAC Name |

chloromethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHDYWCWXAASER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337603 | |

| Record name | Chloromethyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-67-0 | |

| Record name | Chloromethyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid chloromethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Chloromethyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Chloromethyl dodecanoate (also known as Chloromethyl laurate). The information is compiled from various sources and is presented to assist researchers and professionals in the fields of chemistry and drug development. This document includes a summary of its physical properties, detailed experimental protocols for their determination, and a visualization of its application in synthetic chemistry.

Physical Properties of this compound

This compound is a fatty acid ester that serves as a reagent in various chemical syntheses, including the preparation of prodrugs and potential antitumor agents.[1] A summary of its key physical properties is presented in Table 1. It is important to note that many of the available data points are calculated values and should be considered as estimates until experimentally verified.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅ClO₂ | [1][2] |

| Molecular Weight | 248.79 g/mol | [1][3] |

| CAS Number | 61413-67-0 | [1][2] |

| Appearance | Neat | [1] |

| Calculated Density | 0.964 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |

| Calculated Boiling Point | 296.1 ± 13.0 °C (at 760 Torr) | [4] |

| Calculated Flash Point | 130.5 ± 15.3 °C | [4] |

| Calculated Solubility | Practically insoluble (0.02 g/L at 25 °C) | [4] |

| Storage Temperature | 2-8 °C |

Experimental Protocols for Determination of Physical Properties

While specific experimental data for this compound is limited, the following are detailed, generalized protocols for determining the key physical properties of long-chain esters. These methods can be applied to obtain experimental values for this compound.

2.1 Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., DigiMelt), capillary tubes.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3][5][6][7]

-

2.2 Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or a microscale distillation apparatus, thermometer, small test tube, capillary tube.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample (about 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[8][9]

-

-

Procedure (Gas Chromatography):

-

Gas chromatography can also be used to determine the boiling range distribution of fatty acid esters.

-

A non-polar capillary column is used, and the sample is eluted in order of increasing boiling point.

-

The column temperature is raised at a reproducible linear rate.

-

A flame ionization detector is used for quantitative determination.[9][10]

-

2.3 Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

-

Procedure (Pycnometer Method):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted.

-

The exterior of the pycnometer is carefully dried, and its mass is determined.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11][12][13]

-

2.4 Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

-

Apparatus: Test tubes, vortex mixer, water bath sonicator.

-

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) at room temperature.

-

If the solute does not dissolve, the mixture can be gently warmed or sonicated.

-

Visual inspection is used to determine if the solute has dissolved completely. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by finding the maximum mass of solute that dissolves in a given volume of solvent.[1][8][14][15][16][17]

-

Synthesis and Applications

This compound is a useful reagent in organic synthesis. A common method for its preparation involves the reaction of dodecanoyl chloride with paraformaldehyde.

3.1 Synthesis of this compound

-

Reactants: Dodecanoyl chloride, paraformaldehyde, and a catalyst (e.g., a Lewis acid like zinc chloride).

-

General Procedure:

-

Dodecanoyl chloride and paraformaldehyde are combined in an appropriate anhydrous solvent.

-

A catalytic amount of a Lewis acid is added to the mixture.

-

The reaction mixture is stirred, often with heating, to promote the reaction.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction is worked up to isolate the crude product.

-

Purification of the this compound is typically achieved by vacuum distillation.

-

3.2 Application in Drug Synthesis

This compound is utilized as a reagent in the synthesis of prodrugs. For instance, it can be used to introduce a dodecanoyloxymethyl group onto a drug molecule, which can enhance its lipophilicity and affect its pharmacokinetic properties. One notable application is in the synthesis of derivatives of fluoroquinolone antibiotics like levofloxacin, which have shown potential as anticancer agents.[18]

Below is a diagram illustrating a generalized workflow for the synthesis of a levofloxacin derivative using a chloromethyl ester.

Caption: Generalized synthesis of a levofloxacin derivative.

This guide provides a foundational understanding of the physical properties of this compound and its role in synthetic chemistry. Researchers are encouraged to use the provided protocols to determine experimental values and further contribute to the body of knowledge on this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. athabascau.ca [athabascau.ca]

- 8. scribd.com [scribd.com]

- 9. kaycantest.com [kaycantest.com]

- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. che.utah.edu [che.utah.edu]

- 12. home.uni-leipzig.de [home.uni-leipzig.de]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chloromethyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl dodecanoate, also known as chloromethyl laurate, is a valuable chemical intermediate, particularly in the synthesis of prodrugs where it serves as a linker between a hydrophilic drug molecule and a lipophilic carrier. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on practical and efficient methodologies. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to facilitate its preparation in a laboratory setting. The core of this guide centers on the Lewis acid-catalyzed reaction of dodecanoyl chloride with a formaldehyde source, a method noted for its high chemoselectivity and applicability.

Introduction

The synthesis of chloromethyl esters is a critical step in the development of various pharmaceutical agents. These esters can function as effective prodrug linkers, improving the bioavailability and pharmacokinetic properties of parent drug molecules. This compound, with its 12-carbon fatty acid chain, offers significant lipophilicity, making it an attractive component for such applications. This guide details the prevalent synthetic strategies for its preparation, with a primary focus on a robust method utilizing dodecanoyl chloride, a formaldehyde equivalent (paraformaldehyde or trioxane), and a Lewis acid catalyst.

Primary Synthesis Pathway: Lewis Acid-Catalyzed Chloromethylation

The most practical and chemoselective method for synthesizing this compound involves the reaction of dodecanoyl chloride with a source of formaldehyde, such as paraformaldehyde or trioxane, in the presence of a Lewis acid catalyst. Zirconium tetrachloride (ZrCl₄) has been demonstrated to be a particularly effective catalyst for this transformation.[1]

This pathway can be conceptually divided into two key stages: the formation of dodecanoyl chloride from dodecanoic acid, and the subsequent catalytic reaction to form the chloromethyl ester.

Stage 1: Synthesis of Dodecanoyl Chloride

Dodecanoyl chloride (lauroyl chloride) is typically prepared by reacting dodecanoic acid (lauric acid) with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol:

-

Materials:

-

Dodecanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodecanoic acid in the anhydrous solvent.

-

Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the solution at room temperature. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude dodecanoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

-

Stage 2: Zirconium Tetrachloride-Catalyzed Synthesis of this compound

This stage involves the reaction of the prepared dodecanoyl chloride with paraformaldehyde or trioxane, catalyzed by zirconium tetrachloride.[1]

Experimental Protocol:

-

Materials:

-

Dodecanoyl chloride

-

Paraformaldehyde or Trioxane

-

Zirconium tetrachloride (ZrCl₄)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of dodecanoyl chloride (1.0 equivalent) and paraformaldehyde (or trioxane, 1.5-2.0 equivalents) in anhydrous dichloromethane at room temperature, add zirconium tetrachloride (0.1-0.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for a specified period (typically several hours, monitoring by TLC or GC is recommended).

-

Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data

The following table summarizes typical quantitative data for the zirconium tetrachloride-catalyzed synthesis of chloromethyl esters from their corresponding acid chlorides and paraformaldehyde.

| Acid Chloride | Formaldehyde Source | Catalyst | Solvent | Time (h) | Yield (%) |

| Dodecanoyl Chloride | Paraformaldehyde | ZrCl₄ | CH₂Cl₂ | 4 | 85-95 |

| Benzoyl Chloride | Paraformaldehyde | ZrCl₄ | CH₂Cl₂ | 3 | 92 |

| Cinnamoyl Chloride | Paraformaldehyde | ZrCl₄ | CH₂Cl₂ | 5 | 88 |

Note: The data for dodecanoyl chloride is an estimation based on the reported high yields for various acid chlorides in the cited literature.[1]

Diagrams

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is efficiently achieved through a two-stage process commencing with the conversion of dodecanoic acid to dodecanoyl chloride, followed by a zirconium tetrachloride-catalyzed reaction with paraformaldehyde. This methodology offers high yields and chemoselectivity, making it a practical and scalable route for laboratory and potential industrial applications. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently synthesize this important chemical intermediate.

References

An In-depth Technical Guide to Dodecanoic Acid, Chloromethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanoic acid, chloromethyl ester, also known as chloromethyl laurate or chloromethyl dodecanoate, is a fatty acid ester that serves as a crucial reagent in synthetic organic chemistry. Its bifunctional nature, incorporating a long twelve-carbon aliphatic chain and a reactive chloromethyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of prodrugs and targeted therapeutic agents. This technical guide provides a comprehensive review of the available literature on dodecanoic acid, chloromethyl ester, focusing on its chemical properties, synthesis, and significant applications in medicinal chemistry.

Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₂₅ClO₂ | - |

| Molecular Weight | 248.79 g/mol | - |

| CAS Number | 61413-67-0 | [1][2] |

| Appearance | Clear Colorless Oil to Off-White | [3] |

| Boiling Point | 296.1 ± 13.0 °C | Predicted[4] |

| Density | 0.964 ± 0.06 g/cm³ | Predicted[4] |

| Solubility | Practically insoluble in water (0.02 g/L at 25 °C) | Calculated[5] |

| LogP | 4.86 | Predicted |

| SMILES | CCCCCCCCCCCC(=O)OCCl | [1] |

| InChI Key | XCHDYWCWXAASER-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted)

Detailed experimental spectra for dodecanoic acid, chloromethyl ester are not widely published. However, based on the known spectral characteristics of similar long-chain esters and chloromethyl groups, the following data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain, the α-protons to the carbonyl group, and the chloromethyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.7 | s | 2H | -O-CH₂ -Cl |

| ~ 2.4 | t | 2H | -CH₂ -C(=O)- |

| ~ 1.6 | quint | 2H | -CH₂ -CH₂-C(=O)- |

| 1.2 - 1.4 | m | 16H | -(CH₂ )₈- |

| ~ 0.9 | t | 3H | CH₃ - |

| Predicted shifts are relative to TMS in CDCl₃. |

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 172 | C =O |

| ~ 68 | -O-C H₂-Cl |

| ~ 34 | -C H₂-C(=O)- |

| ~ 32 | -C H₂-CH₃ |

| 29.0 - 29.6 | -(C H₂)₇- |

| ~ 25 | -C H₂-CH₂-C(=O)- |

| ~ 22 | -C H₂-CH₂-CH₃ |

| ~ 14 | C H₃- |

| Predicted shifts are relative to TMS in CDCl₃.[6] |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of long-chain esters.

| m/z | Proposed Fragment |

| 248/250 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |

| 213 | [M - Cl]⁺ |

| 199 | [M - CH₂Cl]⁺ |

| 185 | [CH₃(CH₂)₁₀CO]⁺ (Acylium ion) |

| 49/51 | [CH₂Cl]⁺ |

| Fragmentation is predicted based on general principles of ester fragmentation. |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the carbonyl group and C-H bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2920, 2850 | C-H stretching (aliphatic) |

| ~ 1740 | C=O stretching (ester) |

| ~ 1160 | C-O stretching (ester) |

| ~ 720 | C-Cl stretching |

Experimental Protocols

Synthesis of Dodecanoic Acid, Chloromethyl Ester

Representative Protocol: Esterification using a Chloromethylating Agent

Materials:

-

Dodecanoic acid (Lauric acid)

-

Chloromethyl chlorosulfate or a similar chloromethylating agent[7]

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dodecanoic acid (1.0 eq) in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the non-nucleophilic base (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

Slowly add the chloromethylating agent (1.1 eq) via the dropping funnel to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude dodecanoic acid, chloromethyl ester by vacuum distillation or column chromatography on silica gel.

Biological Applications

The primary documented application of dodecanoic acid, chloromethyl ester is as a synthetic intermediate in the development of potential therapeutic agents.

Synthesis of Levofloxacin Derivatives with Antitumor Activity

Dodecanoic acid, chloromethyl ester has been utilized as a reagent in the synthesis of novel levofloxacin derivatives with potential antitumor properties.[8][9] By derivatizing the carboxylic acid functionality of levofloxacin, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines.[1]

One study reported the synthesis of a levofloxacin-laurate conjugate and evaluated its cytotoxic activity. The IC₅₀ values for this derivative against several human cancer cell lines were determined.

| Cell Line | Cancer Type | IC₅₀ (µM) of a Levofloxacin-Laurate Derivative |

| MCF-7 | Breast Cancer | 1.4[1] |

| Hep3B | Liver Cancer | 3.77[1] |

| L-SR | Leukemia | 0.96[1] |

The proposed mechanism of action for these levofloxacin derivatives involves the inhibition of topoisomerase II beta, an enzyme crucial for DNA replication and cell division.[1] By inhibiting this enzyme, the derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Synthesis of Norbormide Prodrugs

Dodecanoic acid, chloromethyl ester has also been employed in the synthesis of prodrugs of norbormide, a rat-selective toxicant.[8][10] Norbormide's effectiveness as a rodenticide is limited by bait shyness in rats, which is attributed to its unpleasant taste and rapid onset of action. To overcome this, researchers have developed prodrugs that mask the taste and delay the toxic effects. The lipophilic laurate chain from dodecanoic acid, chloromethyl ester can be incorporated to modify the physicochemical properties of norbormide, potentially improving its palatability and efficacy.[10]

Conclusion

Dodecanoic acid, chloromethyl ester is a valuable synthetic tool, particularly in the field of medicinal chemistry. While detailed information on its intrinsic biological activity is limited, its utility as a reagent for creating prodrugs and targeted therapies is well-documented. The ability to introduce a long, lipophilic laurate chain via a reactive chloromethyl linker allows for the strategic modification of parent molecules to enhance their therapeutic potential, as demonstrated in the development of novel anticancer agents and improved rodenticides. Further research into the direct biological effects of dodecanoic acid, chloromethyl ester and the development of detailed, publicly available analytical data would be beneficial for its broader application in research and development.

References

- 1. Chloromethyl Laurate | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Chloromethyl Laurate | 61413-67-0 - Coompo [coompo.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS # 61413-67-0, Chloromethyl laurate, Dodecanoyloxymethyl chloride - chemBlink [chemblink.com]

- 6. pure.tue.nl [pure.tue.nl]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. Preparation of fatty acid methyl esters by direct transesterification of lipids with aluminium chloride-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(Chloromethyl)oxirane;dodecanoic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid | C33H49ClO7 | CID 176197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Long-Chain Fatty Acid Esters: A Technical Guide for Researchers

Abstract

Long-chain fatty acid esters (LCFAes) represent a diverse class of lipid molecules with a profound impact on cellular signaling and physiological processes. This technical guide provides an in-depth exploration of the biological activities of key LCFAe families, including fatty acid esters of hydroxy fatty acids (FAHFAs), N-acyl ethanolamines (NAEs), and long-chain fatty acyl-CoA esters. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for their study. This document aims to serve as a critical resource for advancing research into the therapeutic potential of these versatile lipids in metabolic and inflammatory diseases.

Introduction

Long-chain fatty acid esters are emerging as critical endogenous signaling molecules with a wide array of biological functions. Unlike their constituent fatty acids, the esterification of these molecules confers unique properties that modulate their interaction with cellular targets and signaling pathways. This guide focuses on three prominent classes of LCFAes:

-

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A relatively newly discovered class of lipids with potent anti-diabetic and anti-inflammatory properties.

-

N-Acyl Ethanolamines (NAEs): A well-studied family of lipid amides, including palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), known for their roles in pain, inflammation, and satiety.

-

Long-Chain Fatty Acyl-CoA Esters: Key metabolic intermediates that also function as allosteric regulators of crucial enzymes involved in energy homeostasis.

This guide will systematically detail the biological activities of these compounds, present quantitative data from key studies, provide detailed experimental methodologies, and visualize the intricate signaling pathways they modulate.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a class of endogenous lipids, first identified in the adipose tissue of insulin-sensitive mice, that have demonstrated significant potential in the management of metabolic and inflammatory conditions.[1] Palmitic acid esters of hydroxy stearic acids (PAHSAs) are among the most studied members of this family.

Biological Activities

FAHFAs exhibit a range of beneficial biological effects, primarily centered on improving glucose homeostasis and reducing inflammation.

-

Anti-diabetic Effects: Administration of PAHSAs has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of diet-induced obesity.[2][3] These effects are, in part, mediated by the augmentation of insulin and glucagon-like peptide-1 (GLP-1) secretion.[2][3] PAHSAs have been identified as selective agonists for G protein-coupled receptor 40 (GPR40), which is involved in their positive effects on glucose metabolism.[2][4]

-

Anti-inflammatory Effects: Certain FAHFAs, such as 9-PAHSA and docosahexaenoic acid-derived FAHFAs, have been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharide (LPS).[5][6] This anti-inflammatory activity is crucial for their protective effects in conditions like colitis and adipose tissue inflammation.

Quantitative Data on FAHFA Biological Activity

The following tables summarize quantitative data from studies investigating the biological effects of FAHFAs.

Table 1: In Vivo Effects of PAHSAs on Glucose Homeostasis in Mice

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Glucose Tolerance | High-Fat Diet-Fed Mice | 9-PAHSA | 1.25 mg/kg, oral gavage | Improved glucose tolerance | [3] |

| Insulin Sensitivity | High-Fat Diet-Fed Mice | 9-PAHSA | 1.25 mg/kg, oral gavage | Enhanced insulin sensitivity | [3] |

| GLP-1 Secretion | Chow-Fed Mice | 9-PAHSA | 1.25 mg/kg, oral gavage | Augmented GLP-1 secretion | [3] |

Table 2: In Vitro Anti-inflammatory Effects of FAHFAs

| FAHFA | Cell Line | Stimulant | Concentration | Measured Cytokine | Inhibition (%) | Reference |

| 9-POHSA | RAW 264.7 | LPS (1 µg/mL) | 10 µM | IL-1β | ~50% | [5] |

| 9-OAHSA | RAW 264.7 | LPS (1 µg/mL) | 10 µM | IL-1β | ~45% | [5] |

| 9-POHSA | RAW 264.7 | LPS (1 µg/mL) | 10 µM | IL-6 | ~60% | [5] |

| 9-OAHSA | RAW 264.7 | LPS (1 µg/mL) | 10 µM | IL-6 | ~55% | [5] |

Signaling Pathways

FAHFAs exert their effects through the activation of specific G protein-coupled receptors, most notably GPR40 and GPR120.

Experimental Protocols

This protocol is adapted from established methods for the sensitive measurement of FAHFAs.[1][7][8]

Materials:

-

Tissue sample (e.g., adipose tissue)

-

Internal standards (e.g., ¹³C-labeled PAHSAs)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Ethyl acetate, Hexane

-

Solid Phase Extraction (SPE) silica cartridges

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Homogenization: Homogenize ~150 mg of frozen tissue in a mixture of PBS, methanol, and chloroform. Add a known amount of internal standard to the chloroform for accurate quantification.[9]

-

Lipid Extraction (Bligh-Dyer Method): Vortex the homogenate and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases. Collect the lower organic phase.[9]

-

Drying: Dry the organic phase under a gentle stream of nitrogen.

-

Solid Phase Extraction (SPE):

-

Pre-wash the silica SPE cartridge with ethyl acetate, then condition with hexane.

-

Reconstitute the dried lipid extract in chloroform and load it onto the cartridge.

-

Elute neutral lipids with 5% ethyl acetate in hexane.

-

Elute the FAHFA fraction with ethyl acetate.[9]

-

Dry the FAHFA fraction under nitrogen.

-

-

LC-MS Analysis: Reconstitute the dried FAHFA fraction in methanol and inject it into the LC-MS system for analysis.[9]

This protocol describes an intraperitoneal glucose tolerance test (IPGTT) to evaluate the effect of FAHFAs on glucose metabolism.[9]

Materials:

-

FAHFA compound and vehicle control

-

Sterile glucose solution (e.g., 20% dextrose)

-

Glucometer and test strips

-

Syringes and needles

Procedure:

-

Fasting: Fast mice for 6 hours with free access to water.

-

Baseline Glucose: Obtain a baseline blood glucose reading from the tail vein.

-

FAHFA Administration: Administer the FAHFA compound or vehicle (e.g., by oral gavage) 30-60 minutes before the glucose challenge.

-

Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.[9]

N-Acyl Ethanolamines (NAEs)

NAEs are a class of lipid amides that includes the well-characterized molecules palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). They are involved in a wide range of physiological processes, including inflammation, pain, and appetite regulation.

Biological Activities

-

Palmitoylethanolamide (PEA): PEA is renowned for its analgesic and anti-inflammatory properties.[10][11] It is thought to exert its effects through multiple mechanisms, including the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and potential indirect modulation of the endocannabinoid system.[12]

-

Oleoylethanolamide (OEA): OEA is primarily known as a satiety factor that regulates food intake.[13][14] It also plays a role in lipid metabolism, stimulating lipolysis and fatty acid oxidation.[15][16] OEA's effects are largely mediated through the activation of PPAR-α and the transient receptor potential vanilloid type 1 (TRPV1) channel.[13][14][17]

Quantitative Data on NAE Biological Activity

Table 3: In Vitro Effects of OEA on PPAR-α Activation and Downstream Targets

| Parameter | Cell/Tissue Model | Treatment | Concentration | Outcome | Reference |

| PPAR-α Activation | - | OEA | EC₅₀ ≈ 0.12 µM | - | [16] |

| α-SMA mRNA expression | Carbon Tetrachloride-stimulated Hepatic Stellate Cells | OEA | 10 µM | Significant reduction in α-SMA expression | [17] |

| Collagen I mRNA expression | Carbon Tetrachloride-stimulated Hepatic Stellate Cells | OEA | 10 µM | Significant reduction in Collagen I expression | [17] |

Table 4: In Vitro Anti-inflammatory Effects of OEA

| Cell Line | Stimulant | Treatment | Concentration | Measured Cytokine | Inhibition | Reference |

| THP-1 | LPS (1 µg/mL) | OEA | 40 µM | TNF-α mRNA | Significant reduction | [18] |

| THP-1 | LPS (1 µg/mL) | OEA | 40 µM | IL-6 mRNA | Significant reduction | [18] |

| THP-1 | LPS (1 µg/mL) | OEA | 40 µM | IL-1β mRNA | Significant reduction | [18] |

Signaling Pathways

OEA and PEA modulate distinct but sometimes overlapping signaling pathways to exert their biological effects.

Experimental Protocols

This protocol describes a reporter gene assay to measure the activation of PPAR-α by a test compound like OEA.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Expression vector for human PPAR-α

-

Reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene

-

Transfection reagent

-

OEA or other test compounds

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection: Culture HepG2 cells and co-transfect them with the PPAR-α expression vector and the PPRE-luciferase reporter plasmid.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of OEA or a known PPAR-α agonist (positive control) for 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve to determine the EC₅₀ value.

This protocol details how to measure intracellular calcium changes in response to TRPV1 activation by OEA.[19][20]

Materials:

-

Dorsal root ganglion (DRG) neurons or a cell line expressing TRPV1 (e.g., HEK293-TRPV1)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

OEA, capsaicin (positive control), and a TRPV1 antagonist (e.g., capsazepine)

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye to allow it to enter the cells and be cleaved to its active form.

-

Baseline Measurement: Acquire baseline fluorescence images before adding any compounds.

-

Compound Application: Perfuse the cells with a solution containing OEA and record the changes in fluorescence intensity over time.

-

Controls: As a positive control, apply capsaicin to confirm TRPV1 expression and functionality. To confirm specificity, pre-incubate cells with a TRPV1 antagonist before applying OEA.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the intracellular calcium concentration changes in response to OEA.

Long-Chain Fatty Acyl-CoA Esters

Long-chain fatty acyl-CoA esters (LCFA-CoAs) are central intermediates in lipid metabolism. Beyond their metabolic roles, they have been recognized as important signaling molecules that allosterically regulate key enzymes, thereby influencing cellular energy status.

Biological Activities

-

Metabolic Regulation: LCFA-CoAs are key regulators of fatty acid oxidation. They allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relieves the inhibition of CPT1, allowing for the transport of fatty acids into the mitochondria for β-oxidation.[21]

-

AMPK Activation: LCFA-CoAs have been identified as direct endogenous activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[21][22] This activation occurs through binding to the allosteric drug and metabolite (ADaM) site on the AMPK β1 subunit.[21]

Quantitative Data on LCFA-CoA Biological Activity

Table 5: In Vitro Activation of AMPK by LCFA-CoAs

| LCFA-CoA | AMPK Isoform | Concentration | Fold Activation | Reference |

| Palmitoyl-CoA | α1β1γ1 | 10 µM | ~3-fold | [21] |

| Myristoyl-CoA | α1β1γ1 | 10 µM | ~3-fold | [21] |

Signaling Pathways

LCFA-CoAs directly influence the AMPK signaling pathway, a central hub for metabolic control.

Experimental Protocols

This protocol describes a method to assess the direct activation of AMPK by LCFA-CoAs in a cell-free system.[21][23]

Materials:

-

Recombinant AMPK (e.g., α1β1γ1)

-

Upstream kinase (e.g., LKB1)

-

LCFA-CoA (e.g., palmitoyl-CoA)

-

ATP (containing γ-³²P-ATP)

-

AMPK substrate peptide (e.g., SAMS peptide)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing recombinant AMPK, LKB1, the AMPK substrate peptide, and the LCFA-CoA at various concentrations.

-

Initiate Reaction: Start the reaction by adding the ATP mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop Reaction and Spot: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Determine the fold activation of AMPK by LCFA-CoAs compared to the vehicle control.

Conclusion and Future Directions

Long-chain fatty acid esters are a fascinating and functionally diverse class of lipids with significant implications for human health. The anti-diabetic and anti-inflammatory properties of FAHFAs, the analgesic and satiety-inducing effects of NAEs, and the metabolic regulatory roles of LCFA-CoAs highlight their potential as therapeutic targets for a range of diseases.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways that control the endogenous levels of these lipids is crucial for therapeutic manipulation.

-

Identification of Novel Receptors and Targets: While key receptors have been identified, it is likely that other cellular targets for these molecules exist.

-

Translational Studies: Further preclinical and clinical studies are needed to validate the therapeutic potential of these compounds in human diseases.

-

Structure-Activity Relationship Studies: A deeper understanding of how the structure of these esters influences their biological activity will aid in the design of more potent and specific synthetic analogs.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for seasoned investigators. The continued exploration of the biological activities of long-chain fatty acid esters holds great promise for the development of novel therapies for metabolic and inflammatory disorders.

References

- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis [escholarship.org]

- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palmitoylethanolamide in the Treatment of Chronic Pain: A Systematic Review and Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloromethyl Dodecanoate: A Versatile Precursor in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – Chloromethyl dodecanoate, a reactive ester of lauric acid, is emerging as a pivotal precursor in various organic syntheses, particularly in the realms of drug development and materials science. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Synthesis

This compound (also known as chloromethyl laurate) is characterized by the molecular formula C₁₃H₂₅ClO₂ and a molecular weight of 248.79 g/mol . Its structure features a reactive chloromethyl group attached to the carboxylate of dodecanoic acid, rendering it an effective alkylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61413-67-0 |

| Molecular Formula | C₁₃H₂₅ClO₂ |

| Molecular Weight | 248.79 g/mol |

| Appearance | Neat (liquid) |

| InChI Key | XCHDYWCWXAASER-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCC(=O)OCCl |

The synthesis of this compound typically involves the reaction of a dodecanoate salt with a suitable chloromethylating agent. A general and effective method is the esterification of dodecanoic acid.

Experimental Protocol: Synthesis of this compound

A robust method for the synthesis of this compound involves the use of chloromethyl chlorosulfate.

Materials:

-

Dodecanoic acid

-

A non-nucleophilic base (e.g., potassium carbonate)

-

Chloromethyl chlorosulfate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of dodecanoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the potassium dodecanoate salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl chlorosulfate (1.2 eq) to the suspension.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Reactivity and Mechanisms

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon, predominantly following an Sₙ2 pathway. The chloride ion is an excellent leaving group, facilitating displacement by a wide range of nucleophiles.

Caption: Sₙ2 reaction mechanism of this compound.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules, including potential therapeutic agents and specialized polymers.

Precursor in Prodrug Synthesis

A significant application of this compound is in the development of prodrugs. The lipophilic dodecanoate chain can enhance the bioavailability of polar drugs containing carboxylic acid, hydroxyl, or amine functionalities. The chloromethyl group provides a reactive handle to link the fatty acid moiety to the parent drug.

One notable example is its use in the synthesis of prodrugs for the rat-selective toxicant norbormide. By masking the active functional groups of norbormide with a fatty acid chain via an acyloxymethyl linker, the palatability and efficacy of the toxicant can be improved.[1]

Caption: Workflow for acyloxymethyl prodrug synthesis and activation.

Synthesis of Potential Antitumor Agents

This compound has also been utilized as a reagent in the synthesis of derivatives of levofloxacin, a broad-spectrum antibiotic, to explore potential antitumor activities.[1] The introduction of the lipophilic dodecanoate chain can alter the pharmacological properties of the parent molecule, potentially leading to new therapeutic applications.

Table 2: Summary of Key Reactions

| Reaction Type | Nucleophile | Product Type | Significance |

| Esterification | Carboxylate (from a drug molecule) | Acyloxymethyl ester | Prodrug synthesis, improved bioavailability |

| Alkylation | Amine (e.g., on a drug scaffold) | N-acyloxymethyl derivative | Modification of pharmacological properties |

| Polymerization | Monomers with suitable functional groups | Functionalized polymers | Materials science applications |

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its defined reactivity, primarily through Sₙ2 reactions, allows for the controlled introduction of a dodecanoyloxymethyl group onto a variety of molecules. This has proven particularly useful in the field of drug development for the synthesis of prodrugs with enhanced pharmacokinetic profiles and for the exploration of new therapeutic derivatives of existing drugs. Further research into the applications of this reagent is likely to uncover new and innovative synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Levofloxacin Dodecanoyloxymethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[2] The development of levofloxacin derivatives is a significant area of research, aiming to enhance its therapeutic properties, such as altering its physicochemical characteristics to improve drug delivery, or to develop new anticancer agents.[3][4] One common strategy is the synthesis of ester prodrugs by modifying the carboxylic acid group of the levofloxacin molecule.[5][6][7] This modification can mask the polar carboxylic acid, potentially increasing lipophilicity and improving membrane permeability.

This document provides a detailed protocol for the synthesis of a levofloxacin derivative through esterification with chloromethyl dodecanoate, forming a dodecanoyloxymethyl ester prodrug. This type of prodrug is designed to be stable chemically but can be enzymatically hydrolyzed in the body to release the active levofloxacin.[5][6]

Synthetic Pathway

The synthesis involves the esterification of the carboxylic acid group of levofloxacin with this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, which deprotonates the carboxylic acid, facilitating its nucleophilic attack on the chloromethyl group of this compound.

Caption: General reaction scheme for the synthesis of Levofloxacin Dodecanoyloxymethyl Ester.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of the dodecanoyloxymethyl ester of levofloxacin. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary.

2.1 Materials and Reagents:

-

Levofloxacin

-

This compound (Chloromethyl laurate)[4]

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

2.2 Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

-

Standard laboratory glassware

2.3 Synthetic Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add levofloxacin (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the levofloxacin completely. Stir the solution at room temperature.

-

Addition of Base: Add triethylamine (1.1 to 1.5 eq) dropwise to the solution. Stir for 15-20 minutes. The formation of the levofloxacin carboxylate salt should result in a clear solution.

-

Addition of Alkylating Agent: Slowly add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 6-12 hours.[9]

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/chloroform or ethanol).[9]

-

2.4 Characterization: The structure and purity of the synthesized levofloxacin derivative should be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Levofloxacin | 3.61 g (10 mmol, 1.0 eq) | Starting material. |

| This compound | 2.74 g (11 mmol, 1.1 eq) | Alkylating agent.[4] |

| Triethylamine | 1.52 g (2.1 mL, 15 mmol, 1.5 eq) | Base to facilitate the reaction. |

| Anhydrous DMF | 50 mL | Reaction solvent. |

| Reaction Conditions | ||

| Temperature | 50 °C | Gentle heating can increase the reaction rate. |

| Reaction Time | 8 hours | Monitored by TLC until completion. |

| Results | ||

| Theoretical Yield | 5.75 g | Based on levofloxacin as the limiting reagent. |

| Actual Yield (Post-Purity) | 4.89 g | Example yield. |

| Percentage Yield | 85% | (Actual Yield / Theoretical Yield) * 100. |

| Purity (by HPLC) | >98% | Purity after purification. |

| Appearance | Off-white to pale yellow solid | Physical state of the final product. |

Experimental Workflow

The workflow for the synthesis and purification of the levofloxacin derivative is outlined below.

Caption: Workflow diagram for the synthesis and purification of the levofloxacin derivative.

Safety Precautions

-

All chemical manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Levofloxacin and its derivatives are potent pharmaceutical compounds and should be handled with care to avoid inhalation and skin contact.

-

This compound is an alkylating agent and should be treated as a potential irritant and sensitizer.

-

Organic solvents like DMF, ethyl acetate, and hexane are flammable and should be kept away from ignition sources. DMF is also a reproductive toxin and should be handled with extreme caution.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.

References

- 1. Levofloxacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]

- 9. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Chloromethyl Dodecanoate as an Alkylating Agent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl dodecanoate, also known as chloromethyl laurate, is a versatile alkylating agent employed in organic synthesis, particularly in the development of prodrugs. Its lipophilic dodecanoate (laurate) chain can enhance the cellular permeability and modify the pharmacokinetic profile of parent drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of various nucleophilic functional groups, including carboxylic acids, amines, phenols, and thiols.

Introduction

The strategic modification of pharmacologically active molecules is a cornerstone of modern drug development. Prodrug synthesis, a key strategy in this field, involves the temporary modification of a drug's structure to overcome undesirable properties such as poor solubility, rapid metabolism, or low bioavailability. Alkylating agents are instrumental in this process, enabling the covalent attachment of promoieties that can be cleaved in vivo to release the active drug.

This compound serves as a valuable tool for introducing a dodecanoyloxymethyl group onto a drug molecule. This lipophilic moiety can significantly alter the physicochemical properties of the parent drug, often leading to improved absorption and distribution. The ester linkage within the dodecanoyloxymethyl group is susceptible to enzymatic cleavage by esterases, providing a mechanism for controlled drug release.

This document outlines the synthetic applications of this compound as an alkylating agent for various functional groups, providing detailed protocols and quantitative data to guide researchers in its effective use.

Chemical Properties and Data

A summary of the relevant chemical properties for this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₂₅ClO₂ |

| Molecular Weight | 248.79 g/mol |

| CAS Number | 61413-67-0 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~280 °C (decomposes) |

| Density | ~0.95 g/cm³ |

| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, CH₂Cl₂, THF). Insoluble in water. |

Applications in Organic Synthesis

This compound is a reactive alkylating agent that participates in nucleophilic substitution reactions with a variety of functional groups. The primary application lies in the formation of acyloxymethyl derivatives, which are common prodrug motifs.

Alkylation of Carboxylic Acids: Synthesis of Dodecanoyloxymethyl Esters

The reaction of this compound with a carboxylic acid in the presence of a non-nucleophilic base yields a dodecanoyloxymethyl ester. This transformation is particularly useful for masking the polar carboxyl group of a drug, thereby increasing its lipophilicity.

General Reaction Scheme:

Figure 1: General workflow for the synthesis of dodecanoyloxymethyl ester prodrugs.

Experimental Protocol: Synthesis of a Dodecanoyloxymethyl Ester of a Model Carboxylic Acid

This protocol is a representative example and may require optimization for specific substrates.

-

Materials:

-

Carboxylic acid (e.g., Ibuprofen) (1.0 eq)

-

This compound (1.1 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the carboxylic acid in anhydrous DMF, add cesium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure dodecanoyloxymethyl ester.

-

Quantitative Data (Representative):

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ibuprofen | Cs₂CO₃ | DMF | 70 | 12 | 75-85 |

| Naproxen | Et₃N | CH₃CN | 80 | 16 | 70-80 |

N-Alkylation of Amines and Amides

This compound can be used to alkylate primary and secondary amines, as well as the N-H bond of amides and imides, to form N-dodecanoyloxymethyl derivatives. This is a common strategy in the synthesis of prodrugs for compounds containing these functional groups.

General Reaction Scheme:

Figure 2: Workflow for the N-alkylation of amines and amides.

Experimental Protocol: Synthesis of a Dodecanoyloxymethyl Prodrug of Norbormide

This protocol is adapted from the synthesis of similar acyloxymethyl prodrugs of norbormide.

-

Materials:

-

Norbormide (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of norbormide in anhydrous DMF, add potassium carbonate.

-

Add this compound to the suspension.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the N-dodecanoyloxymethyl norbormide prodrug.

-

Quantitative Data (Representative):

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Norbormide | K₂CO₃ | DMF | RT | 16 | 60-70 |

O-Alkylation of Phenols

Phenolic hydroxyl groups can be alkylated with this compound to form dodecanoyloxymethyl ethers. This modification can protect the phenolic group and increase the lipophilicity of the molecule.

General Reaction Scheme:

Figure 3: General workflow for the O-alkylation of phenols.

Experimental Protocol: Synthesis of a Dodecanoyloxymethyl Ether of a Model Phenol

-

Materials:

-

Phenol (e.g., 4-hydroxybenzoic acid methyl ester) (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve the phenol in anhydrous acetone.

-

Add potassium carbonate to the solution.

-

Add this compound and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography if necessary.

-

Quantitative Data (Representative):

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Hydroxybenzoic acid methyl ester | K₂CO₃ | Acetone | 56 (reflux) | 8 | 80-90 |

S-Alkylation of Thiols

Thiols are readily alkylated by this compound to form dodecanoyloxymethyl thioethers. This reaction is typically carried out in the presence of a mild base.

General Reaction Scheme:

Figure 4: General workflow for the S-alkylation of thiols.

Experimental Protocol: Synthesis of a Dodecanoyloxymethyl Thioether of a Model Thiol

-

Materials:

-

Thiol (e.g., thiophenol) (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the thiol in anhydrous dichloromethane.

-

Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Add this compound dropwise to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

-

Quantitative Data (Representative):

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | Et₃N | CH₂Cl₂ | RT | 4 | 85-95 |

Safety Precautions

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of lipophilic prodrugs and other functionalized molecules. Its ability to alkylate a range of nucleophiles, including carboxylic acids, amines, phenols, and thiols, makes it a useful tool in medicinal chemistry and drug development. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

Application of Chloromethyl Dodecanoate in Creating Lipophilic Drug Derivatives

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective drug delivery systems is a cornerstone of pharmaceutical research. Many promising drug candidates exhibit poor pharmacokinetic profiles, often due to low lipophilicity, which hinders their ability to cross biological membranes and reach their target sites. The prodrug approach, wherein a biologically active compound is temporarily modified to optimize its physicochemical properties, is a well-established strategy to overcome these limitations.[1][2]

Chloromethyl dodecanoate is a lipophilic promoiety that can be covalently attached to drugs containing a carboxylic acid functional group. The long dodecanoate (laurate) chain significantly increases the overall lipophilicity of the parent drug molecule. This increased lipophilicity can lead to enhanced absorption, improved membrane permeability, and potentially altered distribution within the body.[2][3] The resulting acyloxymethyl ester linkage is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug.

This document provides a detailed overview of the application of this compound in the synthesis of lipophilic drug derivatives, including experimental protocols and data presentation.

Principle of Action

The core principle behind using this compound is to mask a polar carboxylic acid group on a parent drug with a long, nonpolar aliphatic chain. This transformation from a hydrophilic or moderately lipophilic drug to a highly lipophilic prodrug can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

The intended biological activation pathway involves enzymatic hydrolysis of the ester bond by plasma or tissue esterases, which releases the parent drug, formaldehyde, and dodecanoic acid.

Quantitative Data Summary

The following tables summarize hypothetical yet expected quantitative data from the conversion of a generic acidic drug into its this compound derivative. These values are illustrative and will vary depending on the specific parent drug.

Table 1: Physicochemical Properties of the Parent Drug and its Dodecanoyloxymethyl Prodrug

| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | Aqueous Solubility (mg/L) |

| Parent Drug (e.g., Ibuprofen) | 206.29 | 3.97 | 21 |

| Dodecanoyloxymethyl-Prodrug | 434.64 | > 7.0 | < 1 |

Table 2: In Vitro Permeability and Stability

| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Half-life (t½, min) |

| Parent Drug (e.g., Ibuprofen) | 15 | > 240 |

| Dodecanoyloxymethyl-Prodrug | > 50 | 60 - 120 |

Experimental Protocols

General Synthesis of Dodecanoyloxymethyl Prodrug

This protocol describes a general method for the synthesis of a dodecanoyloxymethyl ester of a carboxylic acid-containing drug using this compound.

Materials:

-

Carboxylic acid-containing drug (1 equivalent)

-

This compound (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the parent drug (1 equivalent) in DMF or ACN.

-

Add potassium carbonate or cesium carbonate (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure dodecanoyloxymethyl prodrug.

In Vitro Hydrolysis Study

This protocol outlines a method to assess the stability of the dodecanoyloxymethyl prodrug in simulated biological fluids.

Materials:

-

Dodecanoyloxymethyl prodrug

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated gastric fluid (pH 1.2)

-

Simulated intestinal fluid (pH 6.8)

-

Human or rat plasma

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare stock solutions of the prodrug in acetonitrile.

-

Incubate the prodrug at a final concentration of 10 µM in PBS, simulated gastric fluid, simulated intestinal fluid, and plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug.

-

Calculate the half-life (t½) of the prodrug in each medium.

Visualizations

Caption: General workflow for synthesis and biological activation of a dodecanoyloxymethyl prodrug.

Caption: Logical flow of experiments for evaluating a lipophilic prodrug.

References

Application Notes and Protocols for the Reaction of Chloromethyl Dodecanoate with Various Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl dodecanoate, the chloromethyl ester of lauric acid, is a reactive chemical intermediate of significant interest in organic synthesis and drug development. Its utility lies in the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the covalent attachment of the dodecanoate moiety to a wide range of molecules, a strategy often employed in the design of prodrugs to enhance lipophilicity and modulate pharmacokinetic properties. This compound is utilized as a reagent in the synthesis of various derivatives, including potential antitumor agents.[1][2]

These application notes provide a detailed overview of the reaction conditions for the nucleophilic substitution of this compound with common nucleophiles, including amines, thiols, carboxylates, and alcohols. The provided experimental protocols are based on established principles of nucleophilic substitution and analogous reactions of other chloromethyl esters, offering a practical guide for laboratory synthesis.

Reaction Principle

The core reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophile (Nu:) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. This results in the formation of a new covalent bond between the nucleophile and the methylene bridge of the dodecanoate ester.

General Reaction Scheme:

Caption: General SN2 reaction of this compound with a nucleophile.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles. These conditions are derived from general protocols for reactions with chloromethyl esters and may require optimization for specific substrates.

| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield |

| Primary Amines | Benzylamine | Acetonitrile (MeCN) or Dichloromethane (DCM) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Room Temperature | 2 - 6 | Good to Excellent |